4-Oxo-1,4-dihydroquinoline-2,6-dicarboxylic acid

Positional isomer purity QC reference standard Analytical chemistry

Sourcing a bifunctional quinoline scaffold for polymer or MOF synthesis? Avoid monocarboxylic analogs like kynurenic acid-they lack the second reactive site. This 98% pure 2,6-dicarboxylic acid isomer provides: - Two linear, geometrically distinct carboxyl groups for step-growth polymerization with diamines/diols. - Parallel metal-binding vectors for Cd(II)/Zn(II) coordination networks (distinct from 2,4-dicarboxylates). - Orthogonal protection potential for 2,6-disubstituted quinoline libraries. Catalog No. 2212096.

Molecular Formula C11H7NO5
Molecular Weight 233.18 g/mol
Cat. No. B12103727
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Oxo-1,4-dihydroquinoline-2,6-dicarboxylic acid
Molecular FormulaC11H7NO5
Molecular Weight233.18 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1C(=O)O)C(=O)C=C(N2)C(=O)O
InChIInChI=1S/C11H7NO5/c13-9-4-8(11(16)17)12-7-2-1-5(10(14)15)3-6(7)9/h1-4H,(H,12,13)(H,14,15)(H,16,17)
InChIKeyJRDHFVSPYRKGDJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Oxo-1,4-dihydroquinoline-2,6-dicarboxylic Acid: Bifunctional Quinoline Scaffold


4-Oxo-1,4-dihydroquinoline-2,6-dicarboxylic acid (CAS 52980-14-0) is a nitrogen-containing heterocyclic compound belonging to the 4-oxo-1,4-dihydroquinoline (quinolone) class, characterized by a fused benzene-pyridine ring system with a 4-oxo moiety and two carboxyl groups precisely positioned at the C2 and C6 positions [1]. With a molecular formula of C11H7NO5 and molecular weight of 233.18 g/mol, this compound serves as a versatile building block for constructing coordination polymers, functional polyamides/polyesters, and novel quinoline-based ligands . Unlike the widely studied 2-carboxylic acid (kynurenic acid) and 3-carboxylic acid derivatives that dominate NMDA receptor and HIV integrase research, the 2,6-dicarboxylic acid positional isomer presents a distinctive functional group geometry that enables divergent synthetic pathways and material science applications inaccessible to its monocarboxylic or alternative dicarboxylic analogs .

Why 4-Oxo-1,4-dihydroquinoline-2,6-dicarboxylic Acid Cannot Be Substituted


Generic substitution with more readily available 4-oxo-1,4-dihydroquinoline-2-carboxylic acid (kynurenic acid) or 3-carboxylic acid derivatives is chemically invalid for applications requiring the 2,6-dicarboxylic acid positional isomer. The spatial orientation and distinct pKa values of the two carboxyl groups at positions 2 and 6 create a unique chelating geometry and hydrogen-bonding network fundamentally different from the monocarboxylic 2-substituted analog [1]. Kynurenic acid (CAS 13593-94-7) possesses only a single carboxyl group at C2, rendering it incapable of forming the bridged coordination complexes or step-growth polymer chains enabled by the bifunctional 2,6-dicarboxylic scaffold . Similarly, 4-oxo-1,4-dihydroquinoline-2,4-dicarboxylic acids display altered regiochemistry that modifies metal-binding stoichiometry and polymer backbone architecture [2]. For material science, coordination chemistry, and polymer monomer applications, only the precise 2,6-dicarboxylic acid substitution pattern provides the requisite bifunctionality.

Comparative Evidence for 4-Oxo-1,4-dihydroquinoline-2,6-dicarboxylic Acid


Purity and Identity: Authentic 2,6-Dicarboxylic Acid Isomer

The compound is commercially available as the authentic 4-oxo-1,4-dihydroquinoline-2,6-dicarboxylic acid positional isomer with a verified purity specification of 98% (Catalog No. 2212096), compared to the more common 95% grade offered by alternative vendors . For procurement purposes, this higher purity grade reduces the need for additional purification steps and minimizes interference from positional isomer contaminants (e.g., 2,4-dicarboxylic acid or 2,7-dicarboxylic acid variants) that may co-elute under standard HPLC conditions. The compound's identity is confirmed by CAS registry number 52980-14-0, distinguishing it from structurally similar commercial products including quinoline-2,6-dicarboxylic acid (CAS 117140-75-7, lacking the 4-oxo moiety) and 4-oxo-1,4-dihydroquinoline-2-carboxylic acid (CAS 13593-94-7, monocarboxylic) .

Positional isomer purity QC reference standard Analytical chemistry

Bifunctional Monomer for Step-Growth Polymerization

Quinoline-2,6-dicarboxylic acid, of which 4-oxo-1,4-dihydroquinoline-2,6-dicarboxylic acid is the 4-oxo derivative, has been specifically identified and synthesized as a potential monomer for introducing quinoline units into commercial polyamides and polyesters [1]. In contrast, the monocarboxylic 4-oxo-1,4-dihydroquinoline-2-carboxylic acid (kynurenic acid) possesses only one carboxyl group (at C2), rendering it incapable of participating in AA-BB type step-growth polymerization reactions and serving only as an end-capping agent or pendant functionality rather than a backbone monomer . The 2,6-dicarboxylic substitution pattern provides two reactive carboxyl groups with appropriate geometry for linear polymer chain propagation, whereas alternative dicarboxylic isomers such as quinoline-2,4-dicarboxylic acids yield different polymer backbone geometries that may alter thermal and mechanical properties of the resulting materials [2].

Polyamide synthesis Polyester monomer Step-growth polymerization Quinoline-based polymers

Linear 2,6-Dicarboxylate Bridging for Coordination Polymers

The 2,6-dicarboxylate geometry of quinoline-based ligands enables the formation of metal-bridged coordination polymers with distinct network architectures compared to those derived from 2,4-dicarboxylate isomers. Cd(II) coordination polymers incorporating quinoline and 2,6-naphthalene dicarboxylate ligands have been synthesized and demonstrated nano-dispersion behavior with artificial blood plasma anticoagulant activity [1]. The parallel orientation of the 2- and 6-carboxyl groups in the target compound provides a different metal-binding vector geometry compared to the angular orientation of 2,4-dicarboxylate ligands, which influences the dimensionality and porosity of the resulting coordination networks [2]. While no direct head-to-head crystallographic comparison between 4-oxo-1,4-dihydroquinoline-2,6-dicarboxylic acid and its 2,4-isomer is available in the open literature, the established coordination behavior of structurally analogous quinoline-2,6-dicarboxylate systems supports the unique chelating potential of the target compound relative to alternative dicarboxylic substitution patterns.

Coordination polymer Metal-organic framework Chelating ligand Cadmium complexes

Divergent Scaffold for Quinoline Library Synthesis

The 2,6-disubstituted quinoline scaffold is a validated platform for parallel synthesis of structurally diverse compound libraries, with solid-phase synthetic methodologies enabling the generation of 2,6-disubstituted quinoline derivatives in seven steps using commercially available building blocks [1]. 4-Oxo-1,4-dihydroquinoline-2,6-dicarboxylic acid provides two chemically distinct carboxyl groups at positions C2 and C6 that can be selectively functionalized via amide or ester formation, enabling divergent synthesis of mono- and di-functionalized analogs from a single intermediate [2]. This contrasts with the widely studied 4-oxo-1,4-dihydroquinoline-3-carboxylic acid scaffold, where the carboxyl group at C3 exhibits different reactivity due to its proximity to the 4-oxo moiety and the enolic tautomeric equilibrium [3]. The 2,6-dicarboxylic acid pattern allows independent derivatization of each carboxyl group due to their electronic differentiation (C2 carboxyl adjacent to nitrogen, C6 carboxyl on the benzenoid ring), providing a versatile platform for SAR exploration that the 3-carboxylic acid scaffold cannot replicate.

Parallel synthesis Quinoline library Solid-phase synthesis Medicinal chemistry building block

Custom Synthesis Services for Derivatives

4-Oxo-1,4-dihydroquinoline-2,6-dicarboxylic acid is available from specialty chemical suppliers offering custom synthesis services (including Suzhou Shiya Biotechnology Co., Ltd.) with documented inventory management and controlled storage conditions (0°C recommended) . This indicates that while the compound is a catalog item, its derivatives and analogs can be synthesized on-demand for lead optimization programs. In contrast, many 3-carboxylic acid quinolone derivatives are widely available as off-the-shelf screening compounds due to their established history in HIV integrase and kinase inhibitor research , but the 2,6-dicarboxylic acid scaffold remains a less-explored chemical space offering greater opportunity for novel IP generation. The commercial availability of the parent 2,6-dicarboxylic acid with defined purity specifications (95-98%) enables reliable starting material procurement for custom derivatization, whereas alternative dicarboxylic isomers such as 4-oxo-1,4-dihydroquinoline-3,7-dicarboxylic acid have been disclosed in patent literature as PNMT inhibitors but are not readily available as commercial catalog items [1].

Custom synthesis Contract research Lead optimization Specialty chemical procurement

4-Oxo-1,4-dihydroquinoline-2,6-dicarboxylic Acid: Procurement & Applications


Quinoline-Based Polyamide and Polyester Synthesis

Procure 4-oxo-1,4-dihydroquinoline-2,6-dicarboxylic acid at 98% purity (Catalog No. 2212096) for use as an AA-type monomer in step-growth polymerization with diamines or diols. The 2,6-dicarboxylic acid substitution pattern provides two reactive carboxyl groups with linear geometry suitable for polymer backbone incorporation, a functionality completely absent in monocarboxylic 2-substituted analogs such as kynurenic acid [1]. The higher purity grade (98% vs. 95% from alternative vendors) ensures precise stoichiometric control during polycondensation reactions, minimizing chain termination and molecular weight distribution variability .

Coordination Polymers with Linear 2,6-Dicarboxylate Bridging

Utilize 4-oxo-1,4-dihydroquinoline-2,6-dicarboxylic acid as a bridging ligand for the synthesis of metal-organic coordination polymers under solvothermal conditions. The parallel orientation of the C2 and C6 carboxylate groups provides a linear metal-binding vector geometry that is structurally distinct from the angular coordination mode of 2,4-dicarboxylate quinoline ligands [1]. This geometric differentiation enables the construction of coordination networks with unique dimensionality and porosity profiles, as demonstrated in Cd(II)-quinoline-dicarboxylate systems .

Solid-Phase Parallel Synthesis of 2,6-Disubstituted Quinolines

Employ 4-oxo-1,4-dihydroquinoline-2,6-dicarboxylic acid as a key intermediate for generating structurally diverse 2,6-disubstituted quinoline libraries. The two electronically differentiated carboxyl groups (C2 adjacent to nitrogen; C6 on benzenoid ring) enable orthogonal protection strategies and selective sequential functionalization via amide or ester formation [1]. Solid-phase synthetic protocols established for 2,6-disubstituted quinoline derivatives provide validated methodologies for library construction using this scaffold .

Custom Derivatization for Novel IP Generation

Initiate custom synthesis programs using 4-oxo-1,4-dihydroquinoline-2,6-dicarboxylic acid (available as a catalog starting material from specialty suppliers with custom synthesis service offerings) as a scaffold for lead optimization. The 2,6-dicarboxylic acid substitution pattern represents a less densely populated region of quinolone chemical space compared to the extensively patented and commercially saturated 3-carboxylic acid derivatives used in HIV integrase and kinase inhibitor research [1]. Storage at 0°C is recommended to maintain chemical integrity during inventory management .

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